(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Brand Name: Vulcanchem
CAS No.: 207606-55-1
VCID: VC1999965
InChI: InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1
SMILES: C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Molecular Formula: C13H13BrClNO5
Molecular Weight: 378.6 g/mol

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

CAS No.: 207606-55-1

Cat. No.: VC1999965

Molecular Formula: C13H13BrClNO5

Molecular Weight: 378.6 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol - 207606-55-1

Specification

CAS No. 207606-55-1
Molecular Formula C13H13BrClNO5
Molecular Weight 378.6 g/mol
IUPAC Name (2S,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1
Standard InChI Key LXVCKAHHHVVOJV-KQXJFYCDSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
SMILES C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Canonical SMILES C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O

Introduction

Chemical Structure and Identification

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a synthetic compound featuring a halogenated indole moiety linked to a xylopyranoside sugar through a glycosidic bond. The compound's complex stereochemistry is indicated in its systematic name, with specific chirality at the 2S, 3R, 4S, and 5R positions of the pyran ring structure.

The compound can be identified through several standardized chemical identifiers:

Identifier TypeValue
CAS Number207606-55-1
Molecular FormulaC₁₃H₁₃BrClNO₅
Molecular Weight378.60 g/mol
PubChem CID2733917
InChIInChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1

The compound contains a halogenated indole core with bromine at position 5 and chlorine at position 4, linked to a xylopyranoside sugar through position 3 . This specific arrangement creates a distinctive structure with particular biochemical properties and applications.

Structural Characteristics

The molecule consists of two primary structural components:

  • A 5-bromo-4-chloro-1H-indol-3-yl group (halogenated indole moiety)

  • A β-D-xylopyranoside sugar moiety (tetrahydro-2H-pyran-3,4,5-triol)

These components are linked through a glycosidic bond, which is susceptible to enzymatic hydrolysis under specific conditions . The specific stereochemistry at the 2S, 3R, 4S, and 5R positions of the tetrahydropyran ring contributes to the compound's biochemical selectivity and reactivity.

Physical and Chemical Properties

The physical and chemical properties of (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol have been well-characterized through various analytical methods.

Physical Appearance and Basic Properties

This compound typically appears as a white to pale pink or faint green-brown powder under standard laboratory conditions . Its physical state and appearance can provide initial indicators of its purity and stability.

Detailed Physical Properties

PropertyValueSource
Physical AppearanceWhite to pale pink or faint green-brown powder
Specific Optical Rotation ([α]20/D)-91.0 to -97.0° (c=0.5, MeOH)
Boiling Point650.57°C at 760 mmHg (Predicted)
Melting Point220.85°C (Predicted)
Water Content≤ 3.0%
Purity (HPLC)≥ 99.0%

The specific optical rotation value indicates the compound's chiral nature, which is critical for its biological activity and specificity in biochemical applications. High-purity grades (≥99.0%) are available for research applications, ensuring reliable experimental results .

Solubility Profile

The compound exhibits distinct solubility characteristics that influence its handling and application in laboratory settings:

  • Practically insoluble in water

  • Soluble in methanol

This solubility profile impacts the preparation of stock solutions for experimental use. For optimal solubilization, heating to 37°C followed by ultrasonic bath treatment is recommended when preparing concentrated stock solutions .

SupplierPackage SizePrice Range (USD)
GlpBio25mg$148.00
GlpBio100mg$322.00
GlpBio500mg$694.00
Aladdin Scientific25mg$86.90
Aladdin Scientific100mg$311.90
Aladdin Scientific500mg$1,400.90
LabSolu25mg - 500mg$117.32 - $1,891.22

Pricing varies significantly between suppliers, with quantities typically ranging from 25mg to 500mg to accommodate different research scales . Some suppliers note that the compound may be manufactured post-order, with delivery times extending to 4-8 weeks .

Stock Solution Preparation

For laboratories requiring precise concentration preparation, the following stock solution calculation table provides guidance:

Desired ConcentrationAmount of Compound
1 mg
1 mM2.6413 mL
5 mM0.5283 mL
10 mM0.2641 mL

This table assists researchers in preparing solutions of specified molarities using different amounts of the compound . Proper solution preparation is critical for experimental reproducibility and reliable results.

Biochemical Applications

The structure of (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol suggests several potential applications in biochemical research.

Enzyme Activity Detection

As a halogenated indolyl glycoside, this compound likely functions as a chromogenic substrate for the detection of specific glycosidase enzymes, particularly β-xylosidases. When the glycosidic bond is hydrolyzed by the target enzyme, the liberated indoxyl moiety can spontaneously oxidize and dimerize to form an insoluble, colored precipitate that serves as a visual indicator of enzyme activity .

Categorization

The compound is categorized under "Nucleosides & Nucleotides" by some suppliers, indicating its relevance to nucleic acid research and related biochemical pathways . This classification suggests potential applications in molecular biology and genetics research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator